Cas no 304869-87-2 ((2E)-2-cyano-N-(2-methoxyphenyl)-3-5-(4-nitrophenyl)furan-2-ylprop-2-enamide)

(2E)-2-cyano-N-(2-methoxyphenyl)-3-5-(4-nitrophenyl)furan-2-ylprop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- (2E)-2-cyano-N-(2-methoxyphenyl)-3-5-(4-nitrophenyl)furan-2-ylprop-2-enamide
- (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide
- F1736-0954
- 304869-87-2
- (E)-2-cyano-N-(2-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide
- (2E)-2-cyano-N-(2-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide
- AKOS000973291
-
- Inchi: 1S/C21H15N3O5/c1-28-20-5-3-2-4-18(20)23-21(25)15(13-22)12-17-10-11-19(29-17)14-6-8-16(9-7-14)24(26)27/h2-12H,1H3,(H,23,25)/b15-12+
- InChI Key: KBABQVARBGBDFQ-NTCAYCPXSA-N
- SMILES: O1C(/C=C(\C#N)/C(NC2C=CC=CC=2OC)=O)=CC=C1C1C=CC(=CC=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 389.10117059g/mol
- Monoisotopic Mass: 389.10117059g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 672
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 121Ų
(2E)-2-cyano-N-(2-methoxyphenyl)-3-5-(4-nitrophenyl)furan-2-ylprop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1736-0954-20μmol |
(2E)-2-cyano-N-(2-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide |
304869-87-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1736-0954-25mg |
(2E)-2-cyano-N-(2-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide |
304869-87-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1736-0954-40mg |
(2E)-2-cyano-N-(2-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide |
304869-87-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1736-0954-10μmol |
(2E)-2-cyano-N-(2-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide |
304869-87-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1736-0954-4mg |
(2E)-2-cyano-N-(2-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide |
304869-87-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1736-0954-5mg |
(2E)-2-cyano-N-(2-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide |
304869-87-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1736-0954-30mg |
(2E)-2-cyano-N-(2-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide |
304869-87-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1736-0954-10mg |
(2E)-2-cyano-N-(2-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide |
304869-87-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1736-0954-1mg |
(2E)-2-cyano-N-(2-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide |
304869-87-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1736-0954-3mg |
(2E)-2-cyano-N-(2-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide |
304869-87-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
(2E)-2-cyano-N-(2-methoxyphenyl)-3-5-(4-nitrophenyl)furan-2-ylprop-2-enamide Related Literature
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Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
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Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
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Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
Additional information on (2E)-2-cyano-N-(2-methoxyphenyl)-3-5-(4-nitrophenyl)furan-2-ylprop-2-enamide
Introduction to (2E)-2-cyano-N-(2-methoxyphenyl)-3-5-(4-nitrophenyl)furan-2-ylprop-2-enamide (CAS No. 304869-87-2)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, with each molecule holding the potential to revolutionize therapeutic strategies. One such compound, (2E)-2-cyano-N-(2-methoxyphenyl)-3-5-(4-nitrophenyl)furan-2-ylprop-2-enamide, identified by its CAS number 304869-87-2, has garnered significant attention in recent years due to its unique structural properties and promising biological activities. This compound belongs to a class of molecules known for their ability to interact with biological targets in novel ways, making it a subject of intense interest among researchers.
The molecular structure of (2E)-2-cyano-N-(2-methoxyphenyl)-3-5-(4-nitrophenyl)furan-2-ylprop-2-enamide is characterized by a fused furan ring system, which is flanked by cyano and nitro substituents. The presence of these functional groups not only contributes to the compound's electronic properties but also influences its interactions with biological macromolecules. Specifically, the cyano group at the 2-position and the nitro groups at the 3 and 5 positions of the furan ring are critical for its reactivity and binding affinity. Additionally, the (E)-configuration of the prop-2-enamide moiety enhances its ability to engage in hydrogen bonding and π-stacking interactions, which are essential for drug-receptor binding.
Recent studies have highlighted the potential of this compound as a lead molecule in the development of novel therapeutic agents. Researchers have been particularly interested in its ability to modulate enzyme activity and interfere with signaling pathways associated with various diseases. For instance, preliminary investigations suggest that (2E)-2-cyano-N-(2-methoxyphenyl)-3-5-(4-nitrophenyl)furan-2-ylprop-2-enamide may exhibit inhibitory effects on certain kinases, which are overexpressed in cancer cells. This observation aligns with the broader trend in drug discovery, where small molecules are being designed to target specific enzymatic activities that drive pathological processes.
The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include the formation of the furan ring system through cyclization reactions, followed by functional group transformations such as nitrification and cyanation. The use of advanced synthetic techniques, such as transition metal catalysis, has been instrumental in improving the efficiency of these reactions. Moreover, modern analytical methods, including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, have enabled researchers to confirm the structural integrity of (2E)-2-cyano-N-(2-methoxyphenyl)-3-5-(4-nitrophenyl)furan-2-ylprop-2-enamide at each stage of synthesis.
In terms of biological evaluation, (2E)-2-cyano-N-(2-methoxyphenyl)-3-5-(4-nitrophenyl)furan-2-ylprop-2-enamide has been subjected to various in vitro assays to assess its pharmacological properties. These studies have revealed promising results regarding its ability to inhibit the growth of certain cancer cell lines. The mechanism of action appears to involve disruption of key cellular processes, such as proliferation and apoptosis. Furthermore, preliminary toxicology studies indicate that the compound exhibits moderate solubility in aqueous solutions, which is favorable for formulation development.
The significance of this compound extends beyond its immediate therapeutic applications. It serves as a valuable scaffold for structure-based drug design, allowing researchers to explore analogs with enhanced potency and selectivity. By modifying specific functional groups or introducing new ones, scientists can fine-tune the pharmacokinetic and pharmacodynamic profiles of derivatives derived from (2E)-2-cyano-N-(2-methoxyphenyl)-3-5-(4-nitrophenyl)furan-2-ylprop-2-enamide. This approach is particularly relevant in today's drug discovery landscape, where computational modeling and high-throughput screening are increasingly used to identify promising candidates.
As research progresses, collaborations between academic institutions and pharmaceutical companies will be crucial for translating laboratory findings into clinical applications. The development pipeline for (CAS No. 304869-87-2) will likely involve preclinical studies to evaluate its safety and efficacy before moving into human trials. Regulatory agencies will closely monitor these efforts to ensure that new therapies meet stringent quality standards before being approved for patient use.
In conclusion, (E)-N-(o-Methoxyphenyl)-3-[4-nitrophenyl]-furanacrylamide (CAS No. 304869-87) represents a significant advancement in medicinal chemistry due to its unique structural features and biological activities. Its potential as a therapeutic agent underscores the importance of continued research in developing innovative small molecules for treating complex diseases. As our understanding of molecular interactions deepens, compounds like this one will pave the way for new treatments that improve patient outcomes worldwide.
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